(2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate
(2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate
D-dopa zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of D-dopa. Major microspecies at pH 7.3. It is an enantiomer of a L-dopa zwitterion. It is a tautomer of a D-dopa.
Brand Name:
Vulcanchem
CAS No.:
5796-17-8
VCID:
VC0017791
InChI:
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m1/s1
SMILES:
C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Molecular Formula:
C9H11NO4
Molecular Weight:
197.19 g/mol
(2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate
CAS No.: 5796-17-8
Reference Standards
VCID: VC0017791
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
CAS No. | 5796-17-8 |
---|---|
Product Name | (2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate |
Molecular Formula | C9H11NO4 |
Molecular Weight | 197.19 g/mol |
IUPAC Name | (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m1/s1 |
Standard InChIKey | WTDRDQBEARUVNC-ZCFIWIBFSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@H](C(=O)[O-])[NH3+])O)O |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])O)O |
Description | D-dopa zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of D-dopa. Major microspecies at pH 7.3. It is an enantiomer of a L-dopa zwitterion. It is a tautomer of a D-dopa. |
Synonyms | 3-Hydroxy-D-tyrosine; D-3,4-Dihydroxyphenylalanine; (+)-3-(3,4-Dihydroxyphenyl)alanine; (+)-Dopa; D-3-Hydroxytyrosine; β-(3,4-Dihydroxy)-D-phenylalanine; |
PubChem Compound | 92222 |
Last Modified | Nov 11 2021 |
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